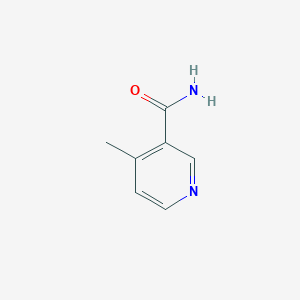

4-Methylnicotinamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKLOQCGXUTBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222815 | |

| Record name | 4-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-52-4 | |

| Record name | 4-Methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7250-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, 4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of 4 Methylnicotinamide

Role of Nicotinamide (B372718) N-Methyltransferase (NNMT) in 4-Methylnicotinamide Formation

Nicotinamide N-methyltransferase (NNMT) is the primary enzyme responsible for the biosynthesis of this compound. researchgate.netnih.gov This cytosolic enzyme catalyzes the N-methylation of nicotinamide and other related pyridine (B92270) compounds. nih.govnih.gov NNMT is predominantly expressed in the liver but is also found in various other tissues, including adipose tissue, muscle, and kidneys. nih.govnih.gov The activity of NNMT serves as a crucial link between one-carbon metabolism and the NAD+ salvage pathway by consuming both a methyl donor and a NAD+ precursor. nih.govfrontiersin.org

The enzymatic reaction catalyzed by NNMT involves the transfer of a methyl group from a donor molecule to the pyridine nitrogen of nicotinamide. nih.govacs.orgumassmed.edu Detailed kinetic studies of human NNMT have revealed that the enzyme follows a rapid equilibrium ordered mechanism. acs.orgresearchgate.net This mechanism dictates a specific sequence of substrate binding. First, the methyl donor, S-adenosylmethionine (SAM), binds to the enzyme. acs.orgresearchgate.net This is followed by the binding of the methyl acceptor, nicotinamide. acs.orgresearchgate.net After the binding of both substrates, the methyl transfer occurs, resulting in the formation of this compound (also referred to as N1-methylnicotinamide or MNAM) and S-adenosyl-l-homocysteine (SAH). researchgate.netacs.orgresearchgate.net Finally, the products are released from the enzyme, with the methylated nicotinamide being released first, followed by SAH. acs.orgresearchgate.net

| Component | Name | Role |

|---|---|---|

| Enzyme | Nicotinamide N-Methyltransferase (NNMT) | Catalyst |

| Substrate 1 | S-Adenosylmethionine (SAM) | Methyl Group Donor |

| Substrate 2 | Nicotinamide (NAM) | Methyl Group Acceptor |

| Product 1 | This compound (4-MNA) | Methylated Product |

| Product 2 | S-Adenosyl-l-homocysteine (SAH) | Demethylated Co-product |

S-Adenosylmethionine (SAM or AdoMet) is a universal biological methyl donor, playing a critical role in numerous transmethylation reactions, including the synthesis of this compound. nih.govnih.govnih.gov SAM is synthesized from methionine and adenosine (B11128) triphosphate (ATP). nih.gov In the NNMT-catalyzed reaction, SAM provides the methyl group that is transferred to nicotinamide. frontiersin.orgnih.gov Upon donating its methyl group, SAM is converted into S-adenosyl-l-homocysteine (SAH). researchgate.netfrontiersin.orgnih.gov The ratio of SAM to SAH is often used as an indicator of the cell's methylation potential. acs.org The consumption of SAM by NNMT makes this enzyme a significant regulator of cellular methyl-group homeostasis. nih.gov Research in AML12 hepatocyte cell lines has shown that inhibiting NNMT leads to the accumulation of SAM, confirming that NNMT is a major consumer of this critical metabolite. nih.gov

The expression and activity of NNMT are regulated by a variety of factors, ensuring its function is appropriately modulated according to the cell's metabolic state. nih.gov NNMT expression is tissue-specific and can be influenced by metabolic conditions such as obesity and insulin (B600854) resistance, where its expression is often elevated in adipose tissue and the liver. nih.govnih.gov

Several regulatory mechanisms have been identified:

Transcriptional Regulation: In hepatocytes, the transcription factor Activating Transcription Factor 4 (ATF4) has been identified as a major driver of hepatic NNMT expression. nih.gov The activation of ATF4 can be triggered by the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway in response to stimuli like palmitate-induced endoplasmic reticulum stress. nih.gov

MicroRNA (miRNA) Regulation: NNMT expression is also subject to post-transcriptional regulation by microRNAs. Studies have confirmed that miR-29b-3p and miR-378g can directly target the 3' untranslated region (3'UTR) of NNMT mRNA, leading to its downregulation. frontiersin.org

Disease-State Regulation: Upregulation of NNMT is observed in various cancers and has been associated with tumor progression and metastasis. nih.govnih.gov In metabolic syndrome, elevated NNMT expression in the liver and white adipose tissue is a notable feature. nih.govfrontiersin.org

| Regulatory Factor | Type of Regulation | Effect on NNMT | Reference |

|---|---|---|---|

| ATF4 (via mTORC1 pathway) | Transcriptional | Upregulation | nih.gov |

| miR-29b-3p | Post-transcriptional (miRNA) | Downregulation | frontiersin.org |

| miR-378g | Post-transcriptional (miRNA) | Downregulation | frontiersin.org |

| Obesity / Insulin Resistance | Pathophysiological | Upregulation in adipose tissue | nih.gov |

| Various Cancers | Pathophysiological | Upregulation | nih.gov |

Further Metabolism of this compound

Once formed, this compound does not typically accumulate within the cell but undergoes further metabolic conversion before being excreted. nih.gov This subsequent metabolism is a key step in the clearance pathway of nicotinamide.

The primary metabolic fate of this compound is its oxidation by the enzyme Aldehyde Oxidase (AOX). nih.govnih.gov This enzymatic reaction converts this compound into two main pyridone derivatives: N1-methyl-2-pyridone-5-carboxamide (2-PY) and N1-methyl-4-pyridone-3-carboxamide (4-PY). nih.govnih.gov Aldehyde oxidase is a cytosolic enzyme, with significant activity found in the liver. nih.govnih.gov Studies in chimeric mice with humanized livers have shown that in humans, the major product of this oxidation is 2-PY, whereas in control mice, both 2-PY and 4-PY are produced in more comparable amounts. nih.gov

The final step in the metabolic pathway is the elimination of this compound and its oxidized metabolites from the body. nih.gov Research has consistently shown that this compound, along with its pyridone derivatives (2-PY and 4-PY), are primarily excreted in the urine. nih.govnih.gov Studies using cultured cells have also demonstrated that labeled this compound is not further metabolized within the cell but is excreted into the culture medium. nih.gov This urinary excretion represents a major route for the clearance of excess nicotinamide from the body. nih.gov

| Compound | Metabolizing Enzyme | Metabolic Product(s) | Excretion Pathway |

|---|---|---|---|

| This compound | Aldehyde Oxidase (AOX) | N1-methyl-2-pyridone-5-carboxamide (2-PY) and N1-methyl-4-pyridone-3-carboxamide (4-PY) | Urine |

Interconnections of this compound Metabolism with Cellular NAD+ Homeostasis

In mammalian cells, NAD+ is synthesized through several pathways, with the salvage pathway being the primary route for maintaining cellular NAD+ pools. nih.govmdpi.com This pathway recycles NAM, which is generated from NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), back into NAD+. nih.govnih.gov The enzyme NNMT directly competes with the salvage pathway's rate-limiting enzyme, nicotinamide phosphoribosyltransferase (NAMPT), for their common substrate, NAM. nih.govmdpi.com By converting NAM to MNA, NNMT diverts this crucial precursor away from NAD+ synthesis, potentially impacting NAD+ levels and the functions of NAD+-dependent enzymes. mdpi.com Consequently, the activity of NNMT can modulate a wide array of biological processes, including gene expression, DNA repair, and energy metabolism, through its influence on NAD+ homeostasis. nih.gov

Impact on Nicotinamide Salvage Pathway

The nicotinamide salvage pathway is essential for sustaining cellular NAD+ levels. It begins with the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting step. nih.govmdpi.com NMN is then adenylylated by NMN adenylyltransferase (NMNAT) to form NAD+. nih.gov The formation of 1-Methylnicotinamide (B1211872) (MNA) by Nicotinamide N-methyltransferase (NNMT) represents a competing metabolic fate for NAM. mdpi.com

The expression and activity of NNMT can therefore impede the recycling of NAM into the NAD+ pool. mdpi.com When NNMT levels are high, a greater proportion of the cellular NAM pool is methylated to MNA, which is then typically excreted from the cell. nih.govcapes.gov.br This diversion directly reduces the amount of NAM available for NAMPT to initiate NAD+ synthesis. However, the direct impact on steady-state NAD+ levels can be complex. The affinity of NAMPT for NAM is significantly high (less than 1 μM), suggesting that under normal physiological conditions, NAMPT may be saturated with its substrate. nih.gov This implies that moderate increases in NNMT expression might not necessarily limit NAD+ synthesis. Nevertheless, in contexts of very high NNMT activity, such as in certain cancers or metabolic states, this competition can lead to a significant depletion of the NAM pool available for the salvage pathway, thereby affecting NAD+ homeostasis. mdpi.comnih.gov

Influence on SAM/SAH Ratio and Methylation Potential

The synthesis of 1-Methylnicotinamide (MNA) by Nicotinamide N-methyltransferase (NNMT) is a significant consumer of the universal methyl donor, S-adenosylmethionine (SAM). In the NNMT-catalyzed reaction, SAM donates its methyl group to nicotinamide, resulting in the formation of MNA and S-adenosyl-L-homocysteine (SAH). nih.govmdpi.com This process directly influences the intracellular ratio of SAM to SAH, a critical metabolic indicator known as the methylation potential. researchgate.net

A high SAM/SAH ratio indicates a robust capacity for cellular methylation reactions, which are vital for the regulation of DNA, RNA, histones, and other molecules. researchgate.netcreative-proteomics.com Conversely, SAH is a potent inhibitor of most methyltransferase enzymes; its accumulation leads to a low SAM/SAH ratio and subsequent inhibition of methylation processes. creative-proteomics.comnih.gov

Elevated NNMT activity can significantly alter this ratio by simultaneously consuming SAM and generating SAH. mdpi.comresearchgate.net Research has shown that overexpression of NNMT can lead to a substantial reduction in the cellular methylation potential. For instance, studies in cancer cells demonstrated that elevated NNMT levels resulted in a more than twofold decrease in the SAM:SAH ratio. researchgate.net This shift can cause widespread hypomethylation of repressive chromatin marks, leading to changes in gene expression and cellular function. nih.gov Therefore, the metabolic activity of NNMT, through the production of MNA, serves as a critical regulator of the cellular epigenome and transcriptome by modulating the SAM/SAH-dependent methylation landscape. nih.govresearchgate.net

| Condition | Relative SAM Level | Relative SAH Level | Resulting SAM/SAH Ratio (Methylation Potential) | Reference |

|---|---|---|---|---|

| Control Cells | Baseline | Baseline | Normal | researchgate.net |

| Elevated NNMT Expression | Modestly Reduced | Significantly Elevated | >2-fold Reduction | researchgate.net |

| NNMT Knockdown (si-NNMT) | Elevated | Reduced | ~4-fold Increase | researchgate.net |

Metabolic Tracing Studies of this compound Formation and Fate

Metabolic tracing studies using stable isotope-labeled precursors have been instrumental in elucidating the dynamics of 1-Methylnicotinamide (MNA) formation and its metabolic fate. These techniques allow researchers to follow the journey of atoms from a labeled substrate, such as nicotinamide or NMN, through specific metabolic pathways. scilit.comnih.gov

Studies using labeled nicotinamide have confirmed that its methylation to MNA is a significant metabolic route. capes.gov.br In cultured rat kidney cells, it was demonstrated that MNA is synthesized from nicotinamide and that its rate of synthesis is carefully regulated and influenced by the growth state of the cells. capes.gov.br A key finding from these tracing experiments is that once formed, MNA is not significantly metabolized further within the cell. Instead, it is primarily excreted into the extracellular environment. capes.gov.br The first-order rate constant for the excretion of labeled MNA from these cells was found to be 3.9 h-1, highlighting a rapid clearance mechanism. capes.gov.br

More recent, sophisticated tracing studies in whole organisms have provided a broader view of NAD+ metabolism. Triple-isotope tracing with labeled NMN in mice has shown that administered NMN is largely broken down into nicotinamide (NAM) and nicotinamide riboside (NR) before being utilized by tissues for NAD+ synthesis via the salvage pathway. mdpi.comnih.gov While these studies focus primarily on NAD+ production, they implicitly confirm that the resulting labeled NAM pool is subject to the activity of NNMT, leading to the formation of labeled MNA, which can be detected as a downstream metabolite. These tracing methodologies provide definitive evidence that the formation of MNA is a key branch of the nicotinamide salvage pathway and a terminal fate for a portion of the cellular nicotinamide pool. capes.gov.brmdpi.com

Biological Roles and Physiological Implications of 4 Methylnicotinamide

Modulation of Enzymatic Activities

4-Methylnicotinamide, also known as N1-methylnicotinamide (MNAM), is a metabolite that plays a significant role in cellular physiology, partly through its ability to modulate the activity of key enzymes. Its formation from nicotinamide (B372718) (NAM) is catalyzed by nicotinamide N-methyltransferase (NNMT), a reaction that has downstream consequences for various enzymatic pathways. nih.govnih.gov

One of the most notable enzymes affected is Sirtuin 1 (SIRT1), a class III histone deacetylase that relies on nicotinamide adenine (B156593) dinucleotide (NAD+) for its activity and is a crucial regulator of metabolism, stress resistance, and aging. nih.govswolverine.com Research indicates that this compound can enhance SIRT1 protein levels and stability, independent of SIRT1 mRNA levels. nih.gov Elevated levels of this compound in the liver have been shown to stabilize SIRT1, which in turn promotes glucose and cholesterol metabolism. nih.govnih.gov This regulation occurs as NNMT and this compound appear to control the ubiquitin-proteasome degradation of the SIRT1 protein. nih.gov By increasing SIRT1 stabilization and activity, the NNMT/4-Methylnicotinamide axis has been implicated in conferring resistance to apoptosis in certain cancer cells. nih.gov

The activity of Poly (ADP-ribose) polymerases (PARPs), particularly PARP-1, is also influenced by the metabolic pathway that generates this compound. PARP-1 is an enzyme critical for DNA repair, but its overactivation can deplete cellular NAD+ and lead to cell death. nih.gov Nicotinamide, the precursor to this compound, is a known inhibitor of PARP activity. nih.govnih.gov The conversion of nicotinamide to this compound by NNMT reduces the intracellular concentration of this PARP inhibitor. nih.gov Furthermore, this compound can compete with nicotinamide for cellular uptake through a common transport system. nih.gov This interplay suggests an indirect regulatory role for this compound in PARP-1-mediated processes, where its synthesis and transport can influence the availability of nicotinamide to inhibit PARP-1, thereby affecting DNA repair and cell survival pathways. nih.gov

Table 1: Modulation of Key Enzymes by this compound and its Metabolic Pathway

| Enzyme | Effect | Mechanism of Action | Reference |

| Sirtuin 1 (SIRT1) | Increased protein stability and activity | This compound enhances SIRT1 protein expression independently of its mRNA levels, potentially by regulating its ubiquitin-proteasome degradation. nih.gov Elevated this compound levels in the liver stabilize the SIRT1 protein. nih.gov | nih.govnih.govnih.gov |

| Poly (ADP-ribose) polymerase-1 (PARP-1) | Indirect modulation | The synthesis of this compound consumes nicotinamide, a direct PARP-1 inhibitor. nih.govnih.gov this compound can also compete with nicotinamide for cellular transport, affecting its availability to inhibit PARP-1. nih.gov | nih.govnih.govnih.gov |

Impact on Cellular Redox State

The synthesis of this compound is intrinsically linked to the cellular redox state, primarily through its influence on the balance of nicotinamide adenine dinucleotide (NAD+) and its reduced form, NADH. nih.gov The NAD+/NADH ratio is a critical indicator of cellular metabolic status and a key determinant in energy-generating pathways like glycolysis, the TCA cycle, and oxidative phosphorylation. nih.govnih.gov

The enzyme NNMT catalyzes the methylation of nicotinamide (NAM), a primary precursor for NAD+ synthesis via the salvage pathway. nih.govmdpi.com This reaction consumes NAM, diverting it from being recycled back into the cellular NAD+ pool. mdpi.com Consequently, the activity of NNMT can significantly influence the availability of NAM for NAD+ biosynthesis, thereby regulating cellular NAD+ levels. nih.govmdpi.com While the affinity of NNMT for NAM is lower than that of NAMPT (the rate-limiting enzyme in the salvage pathway), under conditions of high NAM intake or upregulated NNMT expression, this diversion can become significant. nih.govnih.gov

Table 2: Influence of this compound Synthesis on Cellular Redox Parameters

| Parameter | Impact | Mechanism | Reference |

| NAD+ Pool | Regulation of NAD+ levels | NNMT-catalyzed methylation of nicotinamide (NAM) diverts this key NAD+ precursor from the salvage pathway, thereby influencing the total cellular NAD+ content. nih.govmdpi.com | nih.govmdpi.com |

| NAD+/NADH Ratio | Indirect modulation | By affecting the overall NAD+ pool, the synthesis of this compound can alter the NAD+/NADH ratio, a central couple in metabolic redox reactions. nih.govnih.gov | nih.govnih.gov |

| Reactive Oxygen Species (ROS) | Potential reduction | Some evidence suggests that NNMT and this compound may decrease the production of intracellular ROS. nih.gov | nih.gov |

Regulation of Gene Expression via Epigenetic Mechanisms

The production of this compound is a key metabolic event that directly intersects with epigenetic control of gene expression. nih.gov Epigenetic modifications, such as DNA methylation and histone modifications, are heritable changes that alter gene function without changing the underlying DNA sequence and are crucial for normal development and cellular identity. nih.govyoutube.com

The enzymatic reaction that synthesizes this compound, catalyzed by NNMT, utilizes S-adenosyl methionine (SAM) as the universal methyl donor, yielding this compound and S-adenosyl-L-homocysteine (SAH). nih.govmdpi.com The intracellular ratio of SAM to SAH is a critical metabolic sensor that dictates the activity of most biological methyltransferases, including DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs). nih.gov A high SAM/SAH ratio generally promotes methylation, whereas a low ratio is inhibitory. nih.gov

By consuming SAM, the NNMT reaction directly impacts the SAM/SAH ratio. nih.gov Consequently, the level of NNMT activity can alter global patterns of DNA and histone methylation. nih.govnih.gov For instance, inhibition of NNMT in adipose tissue has been shown to increase the SAM/SAH ratio and modulate the methylation of specific histone residues, such as histone H3 lysine (B10760008) 4 (H3K4), leading to changes in the transcription of metabolic genes. nih.gov Conversely, high NNMT expression has been correlated with lower global DNA methylation in the visceral adipose tissue of obese patients, affecting genes associated with metabolic pathophysiology. nih.gov This positions the synthesis of this compound as a metabolic node that translates changes in nutrient availability into epigenetic responses, thereby regulating gene expression programs. nih.gov

Table 3: Epigenetic Consequences of this compound Synthesis

| Epigenetic Mechanism | Effect | Details | Reference |

| SAM/SAH Ratio | Modulation | The NNMT reaction consumes the methyl donor SAM and produces SAH, thereby directly influencing the cellular SAM/SAH ratio, a key regulator of methyltransferase enzymes. nih.govnih.gov | nih.govnih.gov |

| Histone Methylation | Alteration of histone marks | NNMT activity can modulate histone methylation patterns. For example, NNMT inhibition has been shown to alter histone H3 lysine 4 (H3K4) methylation, a mark associated with active gene promoters. nih.gov | nih.gov |

| DNA Methylation | Alteration of global DNA methylation | Changes in NNMT expression and activity can affect global DNA methylation levels. Higher NNMT expression has been associated with lower global DNA methylation in certain tissues. nih.gov DNA methylation is a critical mechanism for gene silencing. youtube.com | nih.govyoutube.com |

4 Methylnicotinamide in Disease Pathogenesis and Therapeutic Research

Association with Metabolic Disorders

Research has increasingly pointed towards a significant role for NNMT and its product, 4-MNA, in the development and progression of metabolic disorders. mdpi.comnih.govnih.gov The enzyme is highly expressed in key metabolic tissues such as the liver and adipose tissue. mdpi.comnih.gov Elevated NNMT expression and activity have been associated with obesity, insulin (B600854) resistance, and type 2 diabetes in both human and animal studies. mdpi.com Consequently, 4-MNA levels in plasma, serum, and urine have been found to correlate with these conditions. mdpi.comnih.gov

4-Methylnicotinamide has a complex and multifaceted relationship with insulin resistance and type 2 diabetes mellitus (T2DM). Studies suggest that elevated plasma levels of 4-MNA are associated with insulin resistance. nih.gov In individuals with T2DM, a slower clearance of 4-MNA from the plasma has been observed, suggesting it could be a potential biomarker for the disease. nih.gov

Table 1: Effects of this compound (MNAM) on Metabolic Parameters in Diabetic Mouse Models

| Parameter | Animal Model | Treatment Group | Outcome | Reference(s) |

|---|---|---|---|---|

| Fasting Blood Glucose | ob/ob T2DM Mice | MNAM | Significantly decreased | nih.govspandidos-publications.com |

| Fasting Insulin | ob/ob T2DM Mice | MNAM | Significantly decreased | spandidos-publications.com |

| HOMA-IR Index | ob/ob T2DM Mice | MNAM | Significantly decreased (Improved Insulin Sensitivity) | nih.govspandidos-publications.com |

| Skeletal Muscle Glucose Utilization | T2DM Mice | MNAM | Increased | nih.govspandidos-publications.com |

| Hepatic Insulin Sensitivity | ob/ob T2DM Mice | MNAM | Improved via SIRT1/FOXO1 activation | nih.gov |

The link between the NNMT/4-MNA pathway and obesity is well-documented. nih.gov Increased NNMT expression in the white adipose tissue and liver is a feature of obese and diabetic mice. researchgate.net Furthermore, levels of 4-MNA in serum and urine have been positively correlated with body mass index (BMI) in humans. nih.gov

Studies where NNMT is inhibited or its expression is knocked down in animal models have shown protection against diet-induced obesity. researchgate.net This effect is primarily achieved by increasing cellular energy expenditure. researchgate.net Interventions known to improve metabolic health, such as exercise and bariatric surgery, have been shown to decrease both NNMT expression in adipose tissue and circulating plasma levels of 4-MNA in obese individuals. mdpi.com Combining an NNMT inhibitor with a reduced-calorie diet in obese mice has been shown to normalize body composition, reduce fat mass, and decrease liver and adipose tissue weights more effectively than diet change alone. nih.govresearchgate.net

The liver is a primary site of NNMT expression, and the enzyme's activity is closely linked to the pathogenesis of fatty liver disease. nih.govnih.gov Hepatic NNMT expression is significantly increased in mice on a high-fat diet, correlating with the development of obesity and diabetes. nih.gov This upregulation is associated with the pathogenesis of both non-alcoholic fatty liver disease (NAFLD), now often termed metabolic dysfunction-associated fatty liver disease (MAFLD), and alcohol-related fatty liver disease. nih.govfrontiersin.org

In animal models of non-alcoholic fatty liver, administration of an aldehyde oxidase inhibitor to suppress the metabolism of 4-MNA led to a marked decrease in liver triglyceride levels, suggesting that sustained levels of 4-MNA could ameliorate fatty liver. nih.gov The mechanism may involve 4-MNA's ability to stabilize the SIRT1 protein, which in turn helps suppress the synthesis of lipids and cholesterol in hepatocytes. nih.govnih.gov Conversely, other studies have shown that overexpressing NNMT in the liver of mice on a high-fat diet can worsen fatty liver. nih.gov

Role in Cancer Biology

NNMT is overexpressed in a wide range of human cancers, including those of the kidney, bladder, lung, liver, colon, and ovary. nih.govnih.govnih.gov This overexpression is not merely a byproduct of the cancerous state but appears to actively contribute to tumorigenesis and cancer progression. nih.govnih.gov The enzyme's role is complex, influencing cancer cell metabolism, epigenetic states, proliferation, migration, and survival. nih.govnih.gov

The overexpression of NNMT in cancer cells creates a "metabolic sink" by consuming methyl groups from S-adenosyl methionine (SAM) to produce 4-MNA. nih.gov This process depletes the cellular pool of SAM, which is a universal methyl donor, leading to widespread changes in the methylation of histones and other proteins. nih.gov This altered epigenetic landscape can result in the heightened expression of pro-tumorigenic genes. nih.gov NNMT-driven changes have been shown to promote the migration, invasion, proliferation, and survival of cancer cells. nih.govnih.gov For instance, in clear cell renal cell carcinoma, NNMT promotes invasion and metastasis by altering the expression of matrix metalloproteinase 2. nih.gov

However, the direct role of 4-MNA itself can be context-dependent. Some studies suggest that 4-MNA can promote cellular growth and survival in certain cancer cell lines, such as neuroblastoma. nih.gov In contrast, other research has demonstrated that 4-MNA can possess anti-metastatic properties. In a mouse model of mammary gland cancer, 4-MNA inhibited the formation of lung metastases without affecting the growth of the primary tumor. nih.gov This effect was more pronounced when treatment was started early, suggesting it prevents the initial stages of metastasis. nih.gov

Table 2: Reported Effects of this compound (1-MNA) on Cancer Progression

| Cancer Type | Experimental Model | Finding | Implication | Reference(s) |

|---|---|---|---|---|

| Breast Cancer | 4T1 Murine Mammary Gland Cancer | 1-MNA inhibited lung metastases formation by ~40-80% | Anti-metastatic potential | nih.gov |

| Neuroblastoma | In vitro cell lines | 1-MNA promoted cell survival and proliferation | Pro-tumorigenic potential | nih.gov |

| Kidney Cancer | In vitro / In vivo | High NNMT (producing 1-MNA) promoted migration and invasion | Pro-metastatic potential | nih.govnih.gov |

| Pancreatic Cancer | PANC-1 cells / Xenograft model | Increased 1-MNA was associated with suppressed tumorigenesis | Anti-tumorigenic potential | nih.govnih.gov |

Given the consistent overexpression of NNMT in various malignancies, both the enzyme and its product, 4-MNA, are being investigated as potential biomarkers for cancer diagnosis and prognosis. nih.govnih.govnih.gov Elevated levels of NNMT have been detected not only in tumor tissues but also in body fluids such as serum, urine, and saliva of cancer patients. nih.govmdpi.com

For example, NNMT has been proposed as a novel serum tumor marker for colorectal and lung cancer. nih.gov In patients with oral squamous cell carcinoma, salivary NNMT protein levels and activity were higher than in cancer-free individuals, suggesting its potential as a non-invasive diagnostic marker. nih.gov In urological cancers, including renal, bladder, and prostate cancer, NNMT overexpression has emerged as a promising diagnostic and prognostic biomarker. nih.gov In pancreatic cancer, an inverse correlation was found between the expression of NNMT mRNA and the size of xenograft tumors, indicating its potential utility in assessing carcinogenesis. nih.govnih.gov

Involvement in Neurodegenerative Disorders

The role of this compound in the context of neurodegenerative diseases is complex, with research investigating both its potential to protect neurons and its hypothesized, but largely refuted, contribution to nerve cell damage.

Neuroprotective Effects

Multiple studies have highlighted the neuroprotective capabilities of 4-MNA. It has been shown to shield against neurotoxins and the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. wikipedia.org Research indicates that 4-MNA can improve memory deficits and cognitive functions, suggesting its therapeutic potential for neurodegenerative disorders. wikipedia.org

In experimental models of acute excitotoxicity, a process implicated in various neurological conditions, 4-MNA demonstrated a weak but significant neuroprotective ability. nih.gov While it only modestly reduced glutamate-induced neurotoxicity, it was more effective against NMDA-induced toxicity at high concentrations. nih.gov A key mechanism underlying this protection appears to be the reduction of oxidative stress. nih.gov Specifically, 4-MNA was found to significantly lessen oxidative stress in neuronal cultures exposed to glutamate. nih.gov

Further research has demonstrated that 4-MNA can ameliorate cognitive deficits induced by amyloid-β peptides. nih.gov This effect is linked to its ability to suppress neuroinflammation and neuronal apoptosis (programmed cell death). nih.gov In animal models, 4-MNA administration led to a decrease in the activation of microglia (the primary immune cells of the central nervous system), a reduction in pro-inflammatory cytokines like IL-6 and TNF-α, and a decrease in markers of apoptosis in the hippocampus. nih.gov Studies in diabetic rats also showed that 4-MNA had a positive effect on degenerative changes in the brain, helping to maintain cognitive performance. wikipedia.org This was attributed to reduced neuroinflammation and increased expression of brain-derived neurotrophic factor (BDNF), a protein crucial for neuron survival and growth. wikipedia.org

Table 1: Summary of Neuroprotective Effects of this compound

| Experimental Model | Key Findings | Reference(s) |

|---|---|---|

| Acute Excitotoxicity in Rat Cerebellar Granule Cells | Reduced NMDA-induced toxicity; lessened oxidative stress. | nih.gov |

| Amyloid-β Induced Cognitive Deficits in Mice | Reversed cognitive impairments; suppressed neuroinflammation and apoptosis. | nih.gov |

| Diabetic Rats | Maintained cognitive performance; reduced neuroinflammation; increased BDNF. | wikipedia.org |

| Homocysteine Neurotoxicity in Rat Cerebellar Granule Cells | Reduced neuronal damage from acute and sub-acute homocysteine exposure. | nih.gov |

Contribution to Neurocytotoxicity

Contrary to some initial hypotheses that 4-MNA might act as an endogenous neurotoxin, substantial research now indicates that this is not the case. nih.govtermedia.pl Studies using primary cultures of rat cerebellar granule cells found that 4-MNA, even at high concentrations, had no effect on neuronal viability. nih.gov In fact, the same study demonstrated that 4-MNA protected neurons against the neurotoxic effects of homocysteine, a substance linked to neurodegeneration. nih.gov These findings challenge the notion that 4-MNA contributes to neurocytotoxicity and instead support its role as a neuroprotective agent. nih.gov

Inflammation and Immune Regulation

This compound has been identified as a significant modulator of inflammatory processes and immune responses, demonstrating both anti-inflammatory properties and a distinct role as an immune regulatory metabolite.

Anti-inflammatory Properties

The anti-inflammatory effects of 4-MNA are well-documented and are largely mediated through its influence on the vascular endothelium. wikipedia.orgresearchgate.net A key mechanism is the stimulation of prostacyclin (PGI2) release, a potent inhibitor of platelet aggregation and a vasodilator, which contributes to its anti-inflammatory and anti-thrombotic activities. wikipedia.orgtermedia.plresearchgate.net This action appears to be dependent on the enzyme cyclooxygenase-2 (COX-2). termedia.pl

In studies of contact hypersensitivity, 4-MNA significantly attenuated the inflammatory reaction. researchgate.net This effect was not due to a direct suppression of T-lymphocyte function but was reversed by an antagonist of the prostacyclin receptor, confirming the central role of the PGI2 pathway. researchgate.net Furthermore, 4-MNA has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key players in chronic inflammatory conditions like atherosclerosis. patsnap.com While some in vitro studies on activated macrophages showed that 4-MNA had a negligible effect on the synthesis of most inflammatory mediators except for reactive oxygen species (ROS), its potent anti-inflammatory effects in vivo suggest that its primary target is the vascular endothelium rather than a direct suppression of immune cells. nih.govresearchgate.net

Table 2: Anti-inflammatory Mechanisms of this compound

| Mechanism | Effect | Reference(s) |

|---|---|---|

| Prostacyclin (PGI2) Pathway | Stimulates endothelial PGI2 production via COX-2, leading to anti-inflammatory and anti-thrombotic effects. | wikipedia.orgtermedia.plresearchgate.net |

| Cytokine Modulation | Reduces the production of pro-inflammatory cytokines like TNF-α and IL-6. | patsnap.com |

| Oxidative Stress | Inhibits the generation of reactive oxygen species (ROS) in activated macrophages. | nih.govresearchgate.net |

Immune Regulatory Metabolite

In the context of cancer, particularly ovarian cancer, 4-MNA has been identified as an important immune regulatory metabolite within the tumor microenvironment (TME). nih.govbiorxiv.orgnih.gov Metabolomic profiling of tumor and T cells from patients with high-grade serous carcinoma revealed a significant enrichment of 4-MNA in T cells that had infiltrated the tumor. nih.govbiorxiv.org

Interestingly, the enzyme responsible for producing 4-MNA, nicotinamide (B372718) N-methyltransferase (NNMT), was found to be expressed by fibroblasts and tumor cells, not the T cells themselves. nih.govbiorxiv.org This suggests that TME-derived 4-MNA is taken up by T cells, where it then modulates their function. biorxiv.org Functionally, 4-MNA was shown to induce T cells to secrete the tumor-promoting cytokine TNF-α. nih.govbiorxiv.org This highlights a non-cell autonomous mechanism of immune modulation where the metabolic activity of tumor and stromal cells directly influences the function of immune cells, potentially contributing to a pro-tumorigenic environment. biorxiv.org

Other Pathophysiological Conditions

The influence of this compound extends beyond neurodegenerative and inflammatory diseases to other significant pathophysiological states, including cancer, metabolic disorders, and cardiovascular disease.

In various cancers, the enzyme that produces 4-MNA, nicotinamide N-methyltransferase (NNMT), is often overexpressed. frontiersin.orgnih.govresearchgate.net This overexpression is linked to tumor progression, and the product, 4-MNA, has been shown to promote the migration and invasion of cancer cells. frontiersin.orgresearchgate.net However, the role of 4-MNA in cancer is complex, as it has also been shown to affect energy metabolism and protect mitochondrial components from certain toxins. frontiersin.org

In the realm of metabolic disorders, 4-MNA has shown promise. In a mouse model of type 2 diabetes, 4-MNA was found to ameliorate insulin resistance in skeletal muscle. nih.gov This was achieved by activating the SIRT1/PGC-1α signaling pathway, which in turn promoted the activation of the insulin receptor substrate IRS1/PI3K/AKT pathway, leading to improved glucose utilization. nih.gov In mice fed a high-fat diet, 4-MNA demonstrated protective effects against heart injury by upregulating the antioxidant Nrf2 pathway and inhibiting the pro-inflammatory NF-κB pathway. frontiersin.org

Regarding cardiovascular health, 4-MNA has vasoprotective and anti-thrombotic roles. nih.govresearchgate.net It can increase the production of endothelial prostacyclin and nitric oxide, leading to vasorelaxation. nih.gov However, elevated serum levels of 4-MNA have also been associated with left ventricular systolic dysfunction in some patient populations, suggesting its role in cardiovascular disease may be context-dependent. nih.gov

Renal Function and Transport Systems

The kidneys play a crucial role in filtering waste products and regulating metabolic homeostasis, a process in which the metabolism of nicotinamide and its derivatives is deeply integrated. The enzyme Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide (B1211872) (1-MNA), is abundantly expressed in the kidney. elsevierpure.comnih.gov Research into the role of this metabolic pathway in renal health has revealed a complex and sometimes contradictory relationship with kidney disease.

Dysregulation of nicotinamide adenine (B156593) dinucleotide (NAD+) metabolism is a known contributor to the progression of age-associated diseases, including chronic kidney disease (CKD). elsevierpure.com Studies have shown that renal NNMT expression is elevated in both human CKD patients and in mouse models of unilateral ureter obstruction (UUO), a condition that induces renal fibrosis. elsevierpure.comnih.gov This increase in NNMT activity leads to a rise in the degraded metabolites of nicotinamide while levels of NAD+ and its precursors decrease. elsevierpure.com In this context, increased renal NNMT expression is thought to contribute to the advancement of renal fibrosis by perturbing NAD+ and methionine metabolism. elsevierpure.com Furthermore, NNMT is found to be highly expressed in the fibrotic areas of human kidney tissues. elsevierpure.com

Conversely, some research suggests a protective role for the NNMT/MNA pathway. One study demonstrated that NNMT and its metabolite, 1-methylnicotinamide, can protect against kidney tubular injury induced by lipotoxicity. nih.gov This research indicated that the antifibrotic effect of NNMT overexpression was mediated by the increased concentration of 1-MNA, which was found to be an effective anti-inflammatory and antifibrotic agent in a mouse model of UUO. nih.gov

A critical aspect of this compound's role in renal physiology involves its transport and clearance by the kidneys. The active secretion of these compounds is handled by specific transport systems in the renal tubules. nih.gov The renal clearance of N1-methylnicotinamide significantly exceeds the glomerular filtration rate, indicating the involvement of active tubular secretion. mdpi.com This process is primarily mediated by organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins. mdpi.comnih.gov Specifically, N1-methylnicotinamide is taken up from the blood into the renal tubular cells by Organic Cation Transporter 2 (OCT2) located on the basolateral membrane and is then secreted into the urine by MATE1 and MATE2-K transporters on the apical membrane. nih.govmdpi.comresearchgate.net

Recent studies focusing on supplementation with NAD+ precursors, such as nicotinamide mononucleotide (NMN), have highlighted the importance of the kidney's capacity to handle the resulting metabolites. In aged mice, sustained NMN supplementation led to significantly higher circulating levels of nicotinamide catabolites, including methylnicotinamide and N-methyl-4-pyridone-3-carboxamide (a derivative of this compound), compared to younger mice. biorxiv.orgbiorxiv.org This accumulation of what are considered uremic toxins was associated with an increase in kidney expression of inflammatory and tubule injury markers. biorxiv.org These findings suggest that the aged kidney may have a reduced capacity for efficient filtration of these metabolites, potentially leading to a build-up that aggravates preexisting inflammation. biorxiv.orgbiorxiv.org

Table 1: Renal Transporters Involved in Methylnicotinamide Transport This table is interactive. You can sort and filter the data.

| Transporter | Location in Proximal Tubule | Function | Compound Transported | Reference |

|---|---|---|---|---|

| OCT2 | Basolateral Membrane | Uptake from blood into tubular cells | N1-methylnicotinamide | nih.govmdpi.com |

| MATE1 | Apical Membrane | Efflux from tubular cells into urine | N1-methylnicotinamide | nih.govmdpi.com |

| MATE2-K | Apical Membrane | Efflux from tubular cells into urine | N1-methylnicotinamide | nih.govmdpi.com |

| OCT1 | Basolateral Membrane (Liver) | Release from hepatocytes into circulation | N1-methylnicotinamide | nih.govmdpi.com |

Age-Related Conditions

The aging process is characterized by a progressive decline in cellular and organismal function, and emerging research has identified the NNMT pathway as a significant modulator of aging and age-related diseases. nih.gov NNMT activity has been observed to increase with age, establishing a close association with the onset and progression of age-related pathologies. nih.govresearchgate.net This enzymatic action consumes nicotinamide (a key NAD+ precursor) and S-adenosylmethionine (SAM), a universal methyl donor. nih.gov The resulting depletion of NAD+ and the generation of S-adenosyl-l-homocysteine (SAH), a precursor to homocysteine, are considered important factors in the aging process. nih.govnih.gov Consequently, NNMT has attracted significant attention as a potential therapeutic target for combating aging. nih.govrevolutionhealth.org

The influence of the NNMT pathway extends to cellular senescence, a fundamental hallmark of aging where cells cease to divide. nih.gov Research on glioblastoma cells has shown that the induction of senescence is accompanied by a reprogramming of nicotinamide metabolism, marked by the downregulation of NNMT. nih.gov This connection suggests that modulating nicotinamide methylation could influence the senescence process.

The metabolism of nicotinamide and the balance of NAD+ are also deeply implicated in age-related neurodegenerative diseases. nih.gov High NNMT activity has been linked to conditions such as Parkinson's disease. nih.gov In the context of ocular health, NAD+ depletion is associated with increased oxidative stress and mitochondrial dysfunction in both glaucoma and age-related macular degeneration (AMD), the leading cause of blindness in the elderly. neuralsci.orgmdpi.com Studies have shown that nicotinamide treatment can ameliorate disease phenotypes in cellular models of AMD by suppressing the expression of complement and inflammatory factors. neuralsci.orgnih.gov Furthermore, supplementation with NMN, the precursor to nicotinamide, has been shown to alleviate age-related cognitive impairment in animal models by improving mitochondrial function and reducing apoptosis in the prefrontal cortex and hippocampus. nih.gov

The metabolic handling of nicotinamide derivatives also appears to change with age. As noted previously, studies on NMN supplementation revealed an age-specific accumulation of its catabolites. biorxiv.org Aged mice exhibited significantly higher serum levels of methylnicotinamide and its downstream products compared to young mice receiving the same treatment. biorxiv.org This suggests an age-dependent decline in the ability to process and clear these compounds, which could contribute to the low-grade inflammatory state characteristic of aging. biorxiv.orgbiorxiv.org

Methodologies for Research and Analysis of 4 Methylnicotinamide

Analytical Techniques for Quantification in Biological Matrices

Accurate quantification of 4-MN in biological samples such as plasma, urine, and tissue extracts is fundamental to understanding its pharmacokinetics and physiological relevance. A variety of advanced analytical techniques are utilized for this purpose.

Chromatography, which separates components of a mixture for analysis, is a cornerstone of 4-MN quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and cost-effective method for quantifying nicotinamide (B372718) metabolites. Ion-pairing reverse-phase HPLC with UV detection has been successfully developed for the analysis of related compounds like 1-methylnicotinamide (B1211872). kcl.ac.uknih.govresearchgate.net These methods typically use a C18 reverse-phase column and a mobile phase containing an ion-pairing agent to achieve separation, with detection at a specific UV wavelength, such as 260 nm. kcl.ac.ukresearchgate.net The technique is sensitive enough to measure basal concentrations and enzyme activity in biological samples like liver tissue. kcl.ac.uknih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The coupling of liquid chromatography with mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity for the quantification of nicotinamide metabolites. nih.govnih.gov This approach is essential for accurately measuring low-concentration analytes in complex biological matrices like plasma and urine. researchgate.netresearchgate.net Various LC methods are employed, including hydrophilic interaction liquid chromatography (HILIC), which is well-suited for polar compounds like 4-MN. nih.govresearchgate.netnih.gov Tandem mass spectrometry allows for specific detection through techniques like selected reaction monitoring (SRM), which monitors specific precursor-to-product ion transitions. nih.govresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. mdpi.com For non-volatile compounds like 4-MN, a derivatization step is typically required to increase their volatility and thermal stability before they can be analyzed by GC-MS. mdpi.comnih.gov While less common than LC-MS for this specific compound, GC-MS offers high chromatographic resolution and is a staple in broader metabolomic analyses. nih.govnist.gov

| Technique | Principle | Common Column/Stationary Phase | Detection Method | Key Advantages | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Separation based on polarity, often with an ion-pairing agent. | Reverse-phase C18 | UV Absorbance | Cost-effective, robust, good for routine analysis. | kcl.ac.uk, nih.gov, researchgate.net |

| HPLC-MS/MS | High-resolution separation coupled with mass-based detection. | HILIC, Reverse-phase C18, CNRP | Tandem Mass Spectrometry (MS/MS) | High sensitivity and specificity, ideal for complex matrices. | nih.gov, researchgate.net, researchgate.net |

| GC-MS | Separation of volatile compounds in the gas phase. | DB-5ms or similar | Mass Spectrometry (MS) | High resolution for volatile analysis; requires derivatization for polar analytes. | nist.gov, nih.gov |

Fluorometric assays offer a sensitive alternative for quantification, particularly in the context of enzymatic reactions. A specific fluorometric method has been established for assaying nicotinamide N-methyltransferase (NNMT) using 4-methylnicotinamide as a substrate. nih.gov In this assay, the enzymatically produced 1,4-dimethylnicotinamide (B137044) is reacted with a chemical agent like 4-methoxybenzaldehyde (B44291) or acetophenone (B1666503) to generate a highly fluorescent derivative. nih.govnih.gov The intensity of the fluorescence is proportional to the amount of product formed. These methods are noted for their simplicity and high sensitivity, with determination limits reported in the picomole range (10-100 pmol). nih.govnih.gov Fluorescence polarization (FP) has also been developed as a competitive assay format for screening NNMT inhibitors. researchgate.netbmglabtech.com

Mass spectrometry (MS) is a powerful tool for identifying and quantifying metabolites with high accuracy. When coupled with a separation technique like liquid chromatography, LC-MS/MS has become a gold standard in metabolomics. nih.gov This approach provides two-dimensional data (retention time and mass-to-charge ratio), which significantly enhances specificity. nih.gov High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap-based systems, enable both untargeted screening to discover new metabolites and targeted quantification to measure known compounds with high mass accuracy, often on a single instrument. thermofisher.cn For quantitative studies, triple quadrupole mass spectrometers operating in selected reaction monitoring (SRM) mode are frequently used to achieve maximum sensitivity and selectivity. nih.govresearchgate.net

The quality of analytical data is highly dependent on the procedures used for sample preparation and extraction. The goal is to efficiently extract the analyte of interest while removing interfering substances from the biological matrix.

For Plasma/Serum: A critical step is the removal of proteins, which can interfere with analysis. This is commonly achieved through precipitation using agents like acetonitrile (B52724) or trichloroacetic acid (TCA). nih.govresearchgate.netnih.gov Following centrifugation to pellet the precipitated proteins, the resulting supernatant containing the metabolites is collected for analysis. nih.gov

For Urine: Urine samples typically require less cleanup than plasma but are often diluted with a suitable buffer or water before injection to reduce matrix effects. researchgate.netnih.gov For more complex analyses, solid-phase extraction (SPE) may be employed to purify and concentrate the metabolites. researchgate.net

For Tissue: Tissues are first homogenized, and then extraction is carried out, often using cold solvents like methanol (B129727) or ethanol (B145695) to quench metabolic activity and extract the metabolites. mdpi.com

Enzymatic Assays for NNMT Activity Measurement

The activity of Nicotinamide N-methyltransferase (NNMT), the enzyme responsible for methylating nicotinamide and its analogs, can be measured through various assay formats. nih.govnih.gov These assays are crucial for studying enzyme kinetics and for screening potential inhibitors. kcl.ac.uknih.gov The most common approach is to quantify the formation of the methylated product over time.

This can be achieved using the chromatographic and fluorometric methods described previously. For instance, HPLC-UV can be used to measure the production of 1-methylnicotinamide from nicotinamide. kcl.ac.uknih.gov Fluorometric assays can be used to measure the product of 4-MN methylation. nih.gov Additionally, coupled-enzyme assays are available commercially. tribioscience.combpsbioscience.com In one such design, the co-product of the methylation reaction, S-adenosyl-L-homocysteine (SAH), is converted to homocysteine by a second enzyme. The homocysteine is then detected using a thiol-reactive fluorescent probe, where the signal increase is proportional to NNMT activity. tribioscience.com

| Assay Type | Principle | Detection Method | Advantages | Reference |

|---|---|---|---|---|

| Chromatography-Based | Directly quantifies the enzymatic product (e.g., 1-MNA) or substrate depletion. | HPLC-UV, LC-MS | Direct, quantitative, provides kinetic parameters (Km, Vmax). | nih.gov, kcl.ac.uk |

| Fluorometric (Direct) | The product of 4-MN methylation is derivatized to a fluorescent compound. | Fluorescence Spectroscopy | High sensitivity, simple procedure. | nih.gov, nih.gov |

| Fluorometric (Coupled) | The co-product SAH is converted to homocysteine, which is detected by a fluorescent probe. | Fluorescence Spectroscopy | High-throughput compatible, commercially available kits. | tribioscience.com |

| Fluorescence Polarization | Measures the displacement of a fluorescent tracer from the enzyme by a competitive inhibitor. | Polarization of Emitted Light | Homogeneous format, suitable for high-throughput screening. | researchgate.net |

Stable Isotope Tracing and Metabolomics in Metabolic Fate Studies

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. thermofisher.cn When combined with stable isotope tracing, it becomes a powerful tool for mapping metabolic pathways and quantifying fluxes in real-time. nih.govnih.gov

In this approach, a metabolic precursor is enriched with a stable (non-radioactive) isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). mdpi.com This "labeled" tracer is introduced into a biological system (e.g., cell culture or an animal model). mdpi.comresearchgate.net The fate of the labeled atoms is then tracked as the tracer is converted into downstream metabolites. By analyzing the mass shifts in these metabolites using mass spectrometry or by using nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the activity of specific metabolic pathways. nih.govresearchgate.net

For example, administering ¹³C-labeled glucose can reveal its contribution to the TCA cycle and lactate (B86563) production. mdpi.com While specific studies tracing labeled this compound were not highlighted, the general methodology is directly applicable. One could use ¹³C- or ¹⁵N-labeled nicotinamide to trace its conversion to 4-MN and follow the subsequent fate of the labeled 4-MN molecule. This "NADomics" approach is vital for understanding the dynamic regulation of the entire NAD+ metabolome and the role of compounds like 4-MN within it. nih.govmdpi.com

Structural Modifications and Derivatives of 4 Methylnicotinamide in Drug Discovery

Development of Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibitors

NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide and other pyridine-containing compounds. nih.govmdpi.com This process yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (B1211872) (MNA). mdpi.comnih.gov Overexpression of NNMT has been associated with several pathological conditions, including metabolic disorders, cancer, and cardiovascular disease, making it an attractive therapeutic target. acs.orgnih.gov Consequently, significant effort has been directed towards the development of small-molecule NNMT inhibitors. nih.govacs.org

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. In the context of NNMT inhibitors, these studies have been instrumental in optimizing lead compounds to achieve higher potency and selectivity.

Researchers have systematically modified various parts of inhibitor scaffolds to probe the enzyme's active site. acs.org For instance, screening of N-methylated quinolinium, isoquinolinium, and pyridinium analogues identified quinolinium-based structures as a promising scaffold for NNMT inhibition, with some compounds achieving IC₅₀ values in the low micromolar range. nih.govacs.org Computational docking studies have complemented these experimental findings, providing insights into the binding orientations of these inhibitors within the NNMT substrate-binding site. nih.govresearchgate.net These models reveal key intermolecular interactions that drive the inhibitory activity. nih.govresearchgate.net

In one study, modifications to a lead bisubstrate inhibitor, where a naphthalene moiety was incorporated to interact with the hydrophobic nicotinamide binding pocket through π-π stacking, resulted in a significant increase in activity. acs.org Further SAR studies on bisubstrate inhibitors involved replacing the naphthalene group with various other bicyclic (hetero)aromatic side chains. researchgate.net This led to the discovery that incorporating a benzothiophene ring could achieve sub-micromolar IC₅₀ values. researchgate.net Building on these findings, systematic investigations of a potent inhibitor, II399, led to the development of analogues like II559 and II802, which exhibited exceptional potency (Kᵢ values of 1.2 nM and 1.6 nM, respectively) and over 5000-fold selectivity for NNMT compared to other related methyltransferases. nih.gov

| Compound | Base Scaffold | Key Modification | Reported Potency (IC₅₀ / Kᵢ) | Reference |

| Quinolinium Analogues | Quinolinium | Varied substitutions | ~1 µM (IC₅₀) | nih.govacs.org |

| JBSNF-000088 | Pyridine-based | - | 1.8 µM (IC₅₀ for hNNMT) | nih.gov |

| JBSNF-000265 | Pyridine-based | Structural optimization of JBSNF-000088 | 0.58 µM (IC₅₀) | nih.gov |

| Compound 13l | Bisubstrate | Benzothiophene ring replacing naphthalene | 0.57 µM (IC₅₀) | researchgate.net |

| II559 | Bisubstrate | Analogue of inhibitor II399 | 1.2 nM (Kᵢ) | nih.gov |

| II802 | Bisubstrate | Analogue of inhibitor II399 | 1.6 nM (Kᵢ) | nih.gov |

| NNMT-IN-4 | Azaindoline carboxamide | - | 42 nM (IC₅₀) | medchemexpress.com |

A prominent and successful strategy in designing NNMT inhibitors involves creating bisubstrate mimics. nih.gov These molecules are designed to simultaneously occupy both the nicotinamide and the SAM cofactor binding sites within the enzyme's active site. nih.govrsc.org By covalently linking fragments that mimic each substrate, these inhibitors can achieve high potency and selectivity, potentially mimicking the ternary transition state of the methylation reaction. nih.govrsc.org

The development of these inhibitors often starts by linking fragments of the NNMT substrates. rsc.org For example, a bisubstrate inhibitor, MS2734 (compound 6 in the study), was discovered and its co-crystal structure with human NNMT confirmed that it indeed occupies both the cofactor and substrate binding sites. nih.gov This structural insight has been pivotal for guiding the design of more potent inhibitors. nih.gov

Departing from traditional benzamide groups to mimic nicotinamide, researchers have found that electron-deficient aromatic groups can also be effective. acs.org Furthermore, the linker connecting the nicotinamide mimic and the SAM mimic plays a crucial role. Studies have shown that a trans-alkene linker can be optimal, leading to the identification of an inhibitor with an IC₅₀ value of 3.7 nM, placing it among the most potent reported. acs.org Another approach involved modifying a known lead inhibitor by incorporating an unconventional SAM mimic, replacing the typical adenine (B156593) and ribose rings with a 4-chloro pyrrolopyrimidine and a cyclopentane ring, respectively. nih.gov This strategy yielded a potent inhibitor, II399, with a Kᵢ value of 5.9 nM. nih.gov

Beyond bisubstrate inhibitors, other classes of small molecules have been identified. High-throughput screening led to the discovery of compounds like JBSNF-000088, which acts as a potent but slow-turnover substrate for NNMT. nih.gov Structural optimization of this compound yielded JBSNF-000265, which showed a threefold improvement in activity. nih.gov

The pharmacological characterization of newly developed NNMT inhibitors is essential to evaluate their potential as research tools and therapeutic candidates. This involves assessing their potency, selectivity, and cellular activity.

Potency is typically measured by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Numerous studies have reported inhibitors with potencies ranging from micromolar to low nanomolar levels. nih.govnih.govmedchemexpress.com For example, the bisubstrate inhibitor II559 has a Kᵢ of 1.2 nM, and the azaindoline carboxamide NNMT-IN-4 has a cellular IC₅₀ of 38 nM. nih.govmedchemexpress.com

Selectivity is a critical parameter, as off-target effects can lead to undesirable consequences. The selectivity of NNMT inhibitors is often tested against a panel of other methyltransferases. nih.gov Compound 17u, an alkene-linked bisubstrate mimic, showed good selectivity, with over 3000-fold lower activity against the structurally similar phenylethanolamine N-methyltransferase (PNMT). acs.org Similarly, inhibitors II559 and II802 displayed over 5000-fold selectivity for NNMT over closely related methyltransferases. nih.gov

Cellular activity is another key aspect. While some early bisubstrate inhibitors showed high biochemical potency, they suffered from poor membrane permeability, limiting their effectiveness in cell-based assays. researchgate.net More recent developments have focused on improving these properties. The inhibitors II559 and II802 demonstrated enhanced cellular inhibition, with IC₅₀ values around 150 nM, making them among the most cell-potent bisubstrate inhibitors reported. nih.gov These compounds were also shown to reduce cell viability and suppress the migration of aggressive cancer cell lines. nih.gov Similarly, NNMT-IN-4 was designed to have good membrane permeability and has shown favorable pharmacokinetic and pharmacodynamic profiles in vivo. medchemexpress.com

| Inhibitor | Type | Potency | Selectivity Profile | Cellular Activity | Reference |

| Compound 17u | Bisubstrate mimic | 3.7 nM (IC₅₀) | >3000-fold vs. PNMT | Not specified | acs.org |

| II559 | Bisubstrate mimic | 1.2 nM (Kᵢ) | >5000-fold vs. related methyltransferases | ~150 nM (IC₅₀); reduced cell viability | nih.gov |

| II802 | Bisubstrate mimic | 1.6 nM (Kᵢ) | >5000-fold vs. related methyltransferases | ~150 nM (IC₅₀); suppressed cancer cell migration | nih.gov |

| NNMT-IN-4 | Azaindoline carboxamide | 42 nM (biochemical IC₅₀) | Selective against a panel of receptors/enzymes | 38 nM (cellular IC₅₀); good bioavailability | acs.orgmedchemexpress.com |

4-Methylnicotinamide as a Structural Motif in Medicinal Chemistry

The this compound structure itself, as a derivative of nicotinamide, is part of the broader chemical space that has inspired the design of NNMT inhibitors. While direct derivatives of this compound are not the primary focus of inhibitor development (as the methylated product, 1-methylnicotinamide, is a known, albeit weak, product inhibitor of NNMT), the core nicotinamide scaffold is the quintessential starting point for designing molecules that fit into the enzyme's substrate-binding pocket. acs.orgfrontiersin.org

The strategy for developing competitive inhibitors often involves creating molecules that mimic the binding of nicotinamide. The SAR studies on quinolinium and isoquinolinium analogues, for instance, are based on creating a cationic, aromatic system that can occupy the nicotinamide binding site and form favorable interactions. nih.govacs.org The development of bisubstrate inhibitors also relies heavily on a nicotinamide-mimicking fragment. acs.org The exploration of various (hetero)aromatic groups to replace the traditional benzamide or naphthalene moieties in these inhibitors is a direct extension of using the nicotinamide structure as a guiding motif. researchgate.netacs.org Therefore, the principles derived from the structure of nicotinamide and its methylated form are foundational to the medicinal chemistry efforts aimed at targeting NNMT.

Future Research Directions and Unanswered Questions

Elucidating Precise Mechanisms of Action in Disease Contexts

A primary avenue for future research is to delineate the precise molecular mechanisms through which 4-methylnicotinamide exerts its effects in various disease states, including cancer, metabolic disorders, and neurodegenerative diseases. The enzyme responsible for its synthesis, nicotinamide (B372718) N-methyltransferase (NNMT), is often overexpressed in these conditions, suggesting a role for its methylated products.

In the context of cancer , high expression of NNMT has been linked to tumor progression and metastasis. nih.gov The accumulation of methylnicotinamides may influence cancer cell metabolism, epigenetic regulation, and signaling pathways. nih.govfrontiersin.org For instance, NNMT activity can impact the PI3K/Akt and p38-MAPK pathways, which are crucial for cancer cell survival and chemoresistance. nih.gov Future studies should aim to differentiate the specific contributions of this compound from those of 1-methylnicotinamide (B1211872) in these processes. Research on structural analogs, such as 1,4-dimethylpyridinium, has shown anti-metastatic activity, providing a rationale for investigating similar properties in this compound. nih.gov

Regarding metabolic disorders , such as obesity and type 2 diabetes, NNMT and its products are implicated in the regulation of energy metabolism. mdpi.comresearchgate.net Elevated levels of methylnicotinamide have been associated with insulin (B600854) resistance. nih.gov The mechanism is thought to involve the induction of oxidative stress. nih.gov It will be crucial to investigate whether this compound contributes to this effect and to understand its role in the broader context of NAD+ metabolism, which is often dysregulated in metabolic diseases. nmn.com

In neurodegenerative diseases like Alzheimer's and Parkinson's disease, the role of NNMT is also under investigation. nih.govresearchgate.net Altered nicotinamide and NAD+ metabolism is a feature of these conditions, and by extension, the downstream metabolites like this compound may play a role in neuronal function and survival. nih.govbenthamscience.com Research is needed to determine if this compound has neuroprotective or neurotoxic effects and to uncover the underlying pathways.

Development of Targeted Therapeutic Strategies

The development of therapeutic strategies involving this compound is an area ripe for exploration. Currently, much of the focus has been on the development of NNMT inhibitors to reduce the production of methylnicotinamides in diseases where NNMT is overexpressed. mdpi.comnih.gov This approach aims to restore normal NAD+ levels and methylation patterns. nih.gov

However, there is also the potential for this compound itself to be used as a therapeutic agent. This will depend on a better understanding of its specific biological activities. If it is found to have beneficial effects, such as anti-inflammatory or anti-metastatic properties, it could be developed as a standalone therapy or in combination with other treatments. nih.gov The development of synthetic analogs of this compound could also lead to more potent and targeted therapeutic compounds.

Long-Term Physiological Effects and Safety Profiles

A critical and currently under-researched area is the long-term physiological effects and safety profile of this compound. While the safety of nicotinamide and its precursors like nicotinamide mononucleotide (NMN) has been studied, specific data for this compound is lacking. mdpi.comresearchgate.netnih.gov High doses of nicotinamide can lead to the production of large amounts of methylnicotinamides, which may have off-target effects. nih.gov

Long-term studies in animal models are necessary to assess the systemic effects of sustained exposure to this compound. These studies should evaluate a wide range of physiological parameters, including metabolic health, organ function, and potential for toxicity. Establishing a clear safety profile is a prerequisite for any potential therapeutic application in humans. The European Food Safety Authority (EFSA) has assessed the safety of 1-methylnicotinamide chloride (1-MNA) as a novel food, which could provide a framework for evaluating this compound. europa.euresearchgate.net

Biomarker Potential and Clinical Applications

The measurement of this compound in biological fluids could have significant clinical applications as a diagnostic or prognostic biomarker. The expression of NNMT is altered in numerous diseases, and as a direct product of this enzyme, this compound levels may reflect disease activity. nih.govnih.gov For example, NNMT has been proposed as a biomarker for various cancers, including bladder and lung cancer, with its levels being detectable in urine and blood. nih.gov

Future research should focus on developing sensitive and specific assays to quantify this compound in clinical samples and to differentiate it from 1-methylnicotinamide. nih.gov Studies are needed to correlate its levels with disease presence, progression, and response to therapy. The potential of urinary N1-methylnicotinamide as a biomarker of niacin status and mortality risk in renal transplant recipients highlights the potential clinical utility of measuring these metabolites. mdpi.com It has also been investigated as a potential biomarker for the function of the renal organic cation transporter 2 (OCT2). nih.gov

Further Exploration of Structure-Activity Relationships

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for both elucidating its mechanism of action and for designing novel therapeutic agents. Structure-activity relationship (SAR) studies can identify the key chemical features of the molecule that are responsible for its interactions with biological targets.

While extensive SAR studies have been conducted on inhibitors of NNMT, similar research on this compound itself is needed. nih.govresearchgate.netsigmaaldrich.comnih.gov This would involve synthesizing and testing a series of analogs with modifications to the pyridine (B92270) ring and the methyl and amide groups to determine how these changes affect biological activity. Computational modeling and molecular docking studies can complement experimental approaches to predict how this compound interacts with potential protein targets. nih.gov A deeper understanding of its SAR will be invaluable for the rational design of future drugs targeting pathways involving this compound.

Q & A

Q. How should researchers address batch-to-batch variability in this compound samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.